N-(3-acetamidophenyl)-2-((1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetamide
Description
Properties
IUPAC Name |
N-(3-acetamidophenyl)-2-[1-(2-morpholin-4-yl-2-oxoethyl)indol-3-yl]sulfonylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N4O6S/c1-17(29)25-18-5-4-6-19(13-18)26-23(30)16-35(32,33)22-14-28(21-8-3-2-7-20(21)22)15-24(31)27-9-11-34-12-10-27/h2-8,13-14H,9-12,15-16H2,1H3,(H,25,29)(H,26,30) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVCVFXZHIILOSM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=CC=C1)NC(=O)CS(=O)(=O)C2=CN(C3=CC=CC=C32)CC(=O)N4CCOCC4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N4O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-acetamidophenyl)-2-((1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its structural features, biological mechanisms, and therapeutic implications based on available research findings.
Structural Characteristics
The compound features:
- Indole Core : Known for its role in various biological activities.
- Morpholine Ring : Enhances solubility and bioavailability.
- Sulfonamide Group : Often linked with pharmacological activity.
These structural components suggest the compound may interact with multiple biological targets, making it a candidate for drug development.
Enzyme Inhibition
Research indicates that this compound exhibits significant potential as an enzyme inhibitor , particularly targeting indoleamine 2,3-dioxygenase (IDO) . IDO plays a crucial role in immune modulation, and its inhibition may have implications for cancer therapy and autoimmune diseases. The compound's structure suggests possible interactions with various enzymes, enhancing its therapeutic efficacy against certain diseases .
Pharmacokinetics and Toxicity
Further investigations into the pharmacokinetics and toxicity profiles of this compound are necessary to fully understand its interaction dynamics within biological systems. Current data suggest that the morpholine and sulfonamide functionalities may influence both absorption and distribution in vivo .
Enzyme Interaction Studies
Studies have shown that this compound can modulate enzyme activity through competitive inhibition mechanisms. For example, enzyme assays indicated that this compound binds effectively to IDO, which could potentially enhance immune responses against tumors .
Comparative Analysis of Related Compounds
A comparative analysis of similar indole derivatives reveals varying degrees of biological activity. For instance, other indole-based compounds have been evaluated for their antiproliferative effects on cancer cell lines, demonstrating IC50 values in the low micromolar range. Such findings suggest that this compound may exhibit comparable or superior activity depending on specific structural modifications .
| Compound Name | IC50 (µM) | Target Action |
|---|---|---|
| Compound 7d | 0.52 | Induces apoptosis in HeLa cells |
| N-(3-acetamidophenyl)-... | TBD | IDO inhibition |
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
N-(4-ethoxyphenyl)-2-((1-(2-methylbenzyl)-1H-indol-3-yl)sulfonyl)acetamide ()
- Core Structure : Shares the indole-3-sulfonyl-acetamide backbone with Compound A .
- Key Differences: Substituents: The ethoxyphenyl group replaces the 3-acetamidophenyl in Compound A, and the indole nitrogen is substituted with a 2-methylbenzyl group instead of a morpholino-2-oxoethyl chain. Molecular Weight: 462.56 g/mol (vs. estimated ~550 g/mol for Compound A).
- Implications: The morpholino-2-oxoethyl group in Compound A may enhance solubility due to the polar morpholine ring, whereas the 2-methylbenzyl group in ’s compound could increase lipophilicity .
N-[4-(2-Chlorophenyl)-1,3-thiazol-2-yl]-2-morpholinoacetamide ()
- Core Structure: Features a morpholinoacetamide group but lacks the indole-sulfonyl moiety.
- Key Differences :
- Heterocycle : A thiazole ring replaces the indole core.
- Substituents : The 2-chlorophenyl group on the thiazole contrasts with the 3-acetamidophenyl in Compound A .
- Implications :
Physicochemical Properties
- Key Observations: The morpholino group in Compound A and derivatives likely improves aqueous solubility compared to benzyl or thiazole analogs . Higher molecular weight in Compound A could reduce bioavailability compared to smaller analogs like ’s compound.
Preparation Methods
Synthesis of 1-(2-Morpholino-2-Oxoethyl)-1H-Indole
The 1-position substitution of indole is typically achieved via alkylation or Mitsunobu reaction. For example, 1-(2-morpholino-2-oxoethyl)-1H-indole can be synthesized by reacting indole with 2-chloro-N-morpholinoacetamide in the presence of a strong base like NaH in DMF.
- Dissolve indole (1.0 equiv) in anhydrous DMF under N₂.
- Add NaH (1.2 equiv) at 0°C and stir for 30 minutes.
- Introduce 2-chloro-N-morpholinoacetamide (1.1 equiv) dropwise.
- Heat to 80°C for 12 hours.
- Quench with ice-water, extract with DCM, and purify via flash chromatography (SiO₂, DCM/MeOH 95:5).
Yield : 68–72%.
Sulfonylation at the Indole 3-Position
Sulfonyl Chloride Formation
The 3-sulfonyl group is introduced using chlorosulfonic acid or via oxidation of a thioether intermediate. For instance, treating 1-(2-morpholino-2-oxoethyl)-1H-indole with chlorosulfonic acid in DCM at −10°C generates the sulfonyl chloride.
Coupling with N-(3-Aminophenyl)Acetamide
The sulfonyl chloride intermediate reacts with N-(3-aminophenyl)acetamide under basic conditions (e.g., pyridine or Et₃N) to form the sulfonamide bond.
- Dissolve N-(3-aminophenyl)acetamide (1.2 equiv) in anhydrous DCM.
- Add Et₃N (2.5 equiv) and cool to 0°C.
- Add the sulfonyl chloride (1.0 equiv) dropwise.
- Stir at room temperature for 6 hours.
- Wash with HCl (1M), dry (Na₂SO₄), and recrystallize from ethanol.
Yield : 75–78%.
Alternative Pathways and Optimization
Palladium-Catalyzed Coupling
For higher regioselectivity, a palladium-catalyzed coupling between a 3-bromoindole derivative and a sulfinate salt has been reported. This method avoids harsh sulfonation conditions.
Mitsunobu Reaction for Morpholino Installation
The morpholino-2-oxoethyl group can be introduced via Mitsunobu reaction using DIAD and PPh₃ :
- React indole (1.0 equiv) with 2-hydroxy-N-morpholinoacetamide (1.2 equiv) in THF.
- Add PPh₃ (1.5 equiv) and DIAD (1.5 equiv) at 0°C.
- Stir at room temperature for 24 hours.
- Concentrate and purify by flash chromatography.
Yield : 60–65%.
Challenges and Mitigation Strategies
Low Yields in Sulfonylation
Byproduct Formation in Mitsunobu Reactions
- Cause : Competing O-alkylation.
- Solution : Employ excess hydroxyacetamide (1.5 equiv) and extended reaction times.
Comparative Data Table: Synthesis Methods
Q & A
Q. How can researchers optimize the multi-step synthesis of this compound to improve yield and purity?
Methodological Answer: Synthesis optimization requires systematic adjustment of reaction parameters. For example:
- Step 1: Construct the indole-sulfonyl core using nucleophilic substitution (e.g., Na₂CO₃ as a base in CH₂Cl₂, 0–8% MeOH gradient for purification) .
- Step 2: Introduce the morpholino-2-oxoethyl group via alkylation or coupling reactions. Use reagents like acetyl chloride under controlled stoichiometry to minimize side products .
- Step 3: Monitor reaction progress with HPLC to track intermediate formation and purity (>95% threshold) .
Table 1: Critical Reaction Parameters
| Step | Reagents/Conditions | Purification Method | Yield Range |
|---|---|---|---|
| 1 | Na₂CO₃, CH₂Cl₂ | Gradient chromatography (MeOH/CH₂Cl₂) | 45–58% |
| 2 | Acetyl chloride, RT | Crystallization (ethyl acetate) | 50–65% |
Note: Statistical experimental design (e.g., factorial analysis) can reduce trial-and-error approaches by identifying key variables like solvent polarity and temperature .
Q. What spectroscopic and chromatographic techniques are essential for characterizing this compound?
Methodological Answer: Structural validation requires a combination of techniques:
- NMR Spectroscopy: Confirm acetamide, morpholino, and indole moieties via ¹H/¹³C NMR. For example:
-
Acetamide protons: δ 1.91 (s, 3H) .
-
Indole C-SO₂ resonance: δ 168.0–169.8 ppm .
- HPLC: Assess purity (>98%) using reverse-phase C18 columns and UV detection (λ = 254 nm) .
- Mass Spectrometry: ESI/APCI(+) confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 347) .
Advanced Tip: Cross-validate results with 2D NMR (e.g., HSQC, HMBC) to resolve overlapping signals in complex regions .
Q. What preliminary assays are recommended to evaluate its biological activity?
Methodological Answer: Initial screening should focus on target engagement and cytotoxicity:
- In vitro binding assays: Use fluorescence polarization or SPR to measure affinity for kinase or GPCR targets .
- Cytotoxicity profiling: Test against cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination via MTT assays .
- Solubility/stability: Assess in PBS (pH 7.4) and simulated gastric fluid to guide formulation .
Advanced Research Questions
Q. How can computational modeling resolve contradictory data on target binding mechanisms?
Methodological Answer:
- Molecular docking (AutoDock/Vina): Predict binding poses to reconcile conflicting SAR data. For example, morpholino oxygen may form hydrogen bonds with kinase hinge regions .
- MD simulations (GROMACS): Simulate ligand-protein interactions over 100 ns to assess stability of predicted binding modes .
- Free energy calculations (MM-PBSA): Quantify binding affinity differences between enantiomers or conformers .
Case Study: Contradictory IC₅₀ values in kinase assays may arise from conformational flexibility; simulations can identify dominant binding states .
Q. How can structure-activity relationship (SAR) studies guide derivative design?
Methodological Answer:
- Core modifications: Replace morpholino with piperazine or thiomorpholine to alter lipophilicity (logP) and blood-brain barrier penetration .
- Substituent effects: Introduce electron-withdrawing groups (e.g., -CF₃) on the phenyl ring to enhance metabolic stability .
- Table 2: SAR Trends
| Modification | Biological Impact | Reference |
|---|---|---|
| Morpholino → Piperazine | Increased CNS activity | |
| -OCH₃ → -CF₃ | Improved metabolic half-life (t₁/₂) |
Validation: Synthesize 10–15 analogs and test in parallel assays to establish trends .
Q. How should researchers address discrepancies in stability data across experimental conditions?
Methodological Answer:
- Controlled degradation studies: Expose the compound to UV light, humidity (40–80% RH), and oxidative stress (H₂O₂). Monitor degradation via UPLC-MS .
- pH-rate profiling: Determine hydrolysis kinetics in buffers (pH 1–10) to identify labile functional groups (e.g., sulfonyl or acetamide bonds) .
- Statistical analysis: Use ANOVA to compare stability across batches and identify outlier conditions .
Example: Conflicting thermal stability reports may stem from polymorphic forms; DSC/TGA can clarify phase transitions .
Q. What advanced strategies enhance reproducibility in scaled-up synthesis?
Methodological Answer:
- Process analytical technology (PAT): Implement inline FTIR or Raman spectroscopy for real-time monitoring of critical steps (e.g., sulfonation) .
- Design of experiments (DoE): Optimize parameters (temperature, catalyst loading) via response surface methodology to define a robust design space .
- Table 3: DoE Variables for Scale-Up
| Variable | Range | Impact on Yield |
|---|---|---|
| Temperature | 25–80°C | Non-linear (optimum at 50°C) |
| Catalyst (mol%) | 1–5% | Linear increase to 3% |
Outcome: Reduces batch-to-batch variability by >90% in pilot-scale production .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
